

Molecular weight and formula of (4-Chloropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Chloropyridin-2-yl)methanamine

Cat. No.: B067803

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An In-depth Technical Guide to (4-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that holds significant interest within the fields of medicinal chemistry and materials science. Its structural motifs, featuring a reactive chloropyridine ring and a primary amine, make it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis, and a conceptual framework for its potential application in drug discovery.

Core Molecular Data

The fundamental chemical and physical properties of **(4-Chloropyridin-2-yl)methanamine** are summarized below.

Property	Value	Reference
Chemical Formula	C ₆ H ₇ ClN ₂	[1]
Molecular Weight	142.58 g/mol	[1]
IUPAC Name	(4-chloropyridin-2-yl)methanamine	[1]
CAS Number	180748-30-5	[1]

Synthetic Protocol: Reductive Amination of 4-Chloro-2-pyridinecarboxaldehyde

The following is a representative experimental protocol for the synthesis of **(4-Chloropyridin-2-yl)methanamine** via reductive amination. This method is widely used for the preparation of amines from corresponding aldehydes or ketones.

Materials:

- 4-Chloro-2-pyridinecarboxaldehyde
- Ammonium chloride (NH₄Cl)
- Sodium cyanoborohydride (NaBH₃CN)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

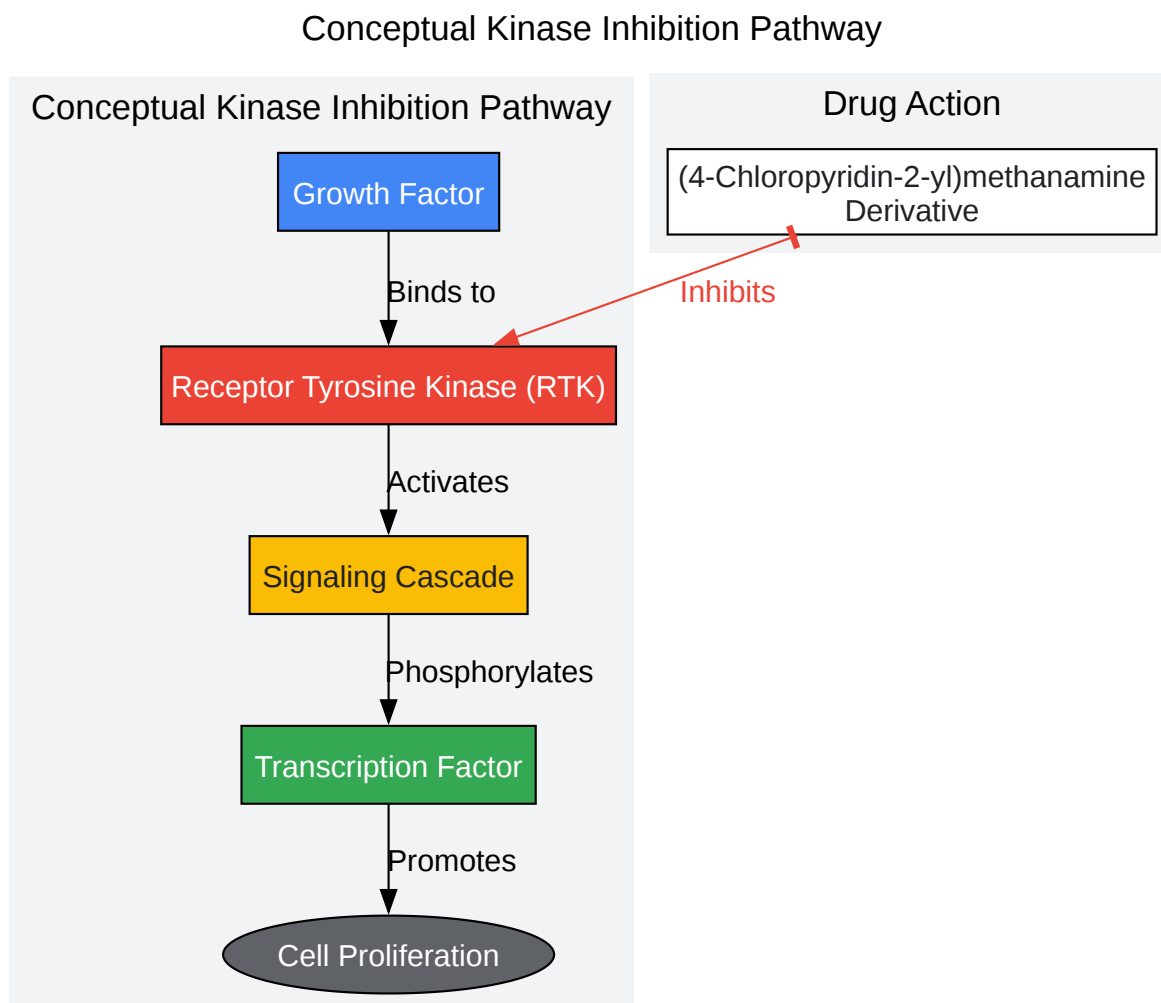
Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 4-Chloro-2-pyridinecarboxaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol (0.2 M).
- **Initial Stirring:** Stir the mixture at room temperature for 30 minutes.
- **Reduction:** Cool the flask in an ice bath to 0 °C. Add sodium cyanoborohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Progression:** Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
 - To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Purification:**
 - Combine the organic layers and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

- The crude **(4-Chloropyridin-2-yl)methanamine** can be further purified by column chromatography on silica gel.

Conceptual Application in Drug Discovery: Kinase Inhibition

Substituted pyridines are common scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The following diagram illustrates a hypothetical signaling pathway where a derivative of **(4-Chloropyridin-2-yl)methanamine** could act as a kinase inhibitor.



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Caption: Hypothetical inhibition of a receptor tyrosine kinase by a derivative.

Conclusion

(4-Chloropyridin-2-yl)methanamine serves as a valuable and versatile platform for chemical synthesis. Its utility in constructing novel molecules with potential biological activity, particularly in the realm of drug discovery, is significant. The provided synthetic protocol offers a reliable method for its preparation, and the conceptual pathway illustrates a potential application in the

development of targeted therapeutics. Further research into the derivatization of this compound is likely to yield novel candidates for a variety of scientific applications.

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References

- 1. (4-Chloropyridin-2-yl)methanamine | C₆H₇ClN₂ | CID 22727148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of (4-Chloropyridin-2-yl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067803#molecular-weight-and-formula-of-4-chloropyridin-2-yl-methanamine]

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